REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][c:10]1[S:11](=[O:12])(=[O:13])[Cl:14])[C:7](=[O:15])[CH2:6][CH2:5]2.[NH3:16]>>[Cl:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][c:10]1[S:11](=[O:12])(=[O:13])[NH2:16])[C:7](=[O:15])[CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(Cl)c(S(=O)(=O)Cl)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1cc2c(cc1Cl)CCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |